1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole
Overview
Description
The compound “1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole” contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and a methylsulfonyl group, which is a sulfur-containing group often found in organic chemistry .
Synthesis Analysis
While the exact synthesis of this compound isn’t available, similar compounds are often synthesized through reactions involving the corresponding pyrrole and a suitable methylsulfonyl chloride .Molecular Structure Analysis
The molecular structure of this compound would likely feature the planar pyrrole ring with the methylsulfonyl group attached at the 1-position. The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
Pyrroles are known to undergo a variety of chemical reactions, including electrophilic substitution and metal-catalyzed cross-coupling reactions . The presence of the methylsulfonyl group could influence the reactivity of the pyrrole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the pyrrole and methylsulfonyl groups. For example, the compound would likely be polar due to the presence of the sulfonyl group .Scientific Research Applications
1. Pharmaceutical Intermediate
- Application Summary : 1-Methylsulfonyl-1H-benzotriazole, a compound similar to 1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole, is used as a pharmaceutical intermediate .
2. Antifungal Agent
- Application Summary : A series of new sulfone compounds containing 1,3,4-oxadiazole moieties were synthesized . These compounds exhibited good antifungal activities against eight kinds of plant pathogenic fungi .
- Methods of Application : The structures of these compounds were confirmed by spectroscopic data (IR, 1H- and 13C-NMR) and elemental analyses .
- Results or Outcomes : Some of these compounds showed superiority over the commercial fungicide hymexazol .
3. Cyclooxygenase-2 Inhibitors
- Application Summary : A series of benzimidazole derivatives wherein 4-(methylsulfonyl) phenyl pharmacophore attached via its C-2 position was designed and synthesized . These compounds were evaluated in vitro as cyclooxygenase-1 (COX-1)/cyclooxygenese-2 (COX-2) inhibitors .
- Methods of Application : The structures of these compounds were confirmed by spectroscopic data .
- Results or Outcomes : Several compounds showed selective inhibition to COX-2 isozyme . Compound 11b showed the most potent COX-2 inhibitory activity with IC 50 = 0.10 μM and selectivity index (SI = 134) .
4. Dietary Supplement
- Application Summary : Methylsulfonylmethane (MSM), a similar compound, has become a popular dietary supplement used for a variety of purposes, including its most common use as an anti-inflammatory agent .
- Methods of Application : MSM is well-tolerated by most individuals at dosages of up to four grams daily .
- Results or Outcomes : A variety of health-specific outcome measures are improved with MSM supplementation, including inflammation, joint/muscle pain, oxidative stress, and antioxidant capacity .
5. Antiviral Agents
- Application Summary : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . These compounds showed inhibitory activity against influenza A .
- Results or Outcomes : Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate (1) showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 .
6. Tumor Prevention
- Application Summary : Methylsulfonylmethane (MSM), a similar compound, may help prevent the development of tumors by reducing the insulin-like growth factor-1 (IGF-1)-mediated cell survival and proliferation pathways and preventing tumor-induced angiogenesis .
- Results or Outcomes : The reduced expression of IGF-1R and VEGF may help prevent the development of tumors .
Future Directions
properties
IUPAC Name |
1-methylsulfonyl-2,5-dihydropyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S/c1-9(7,8)6-4-2-3-5-6/h2-3H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYAFMESORGRBTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC=CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50572505 | |
Record name | 1-(Methanesulfonyl)-2,5-dihydro-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50572505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole | |
CAS RN |
246540-50-1 | |
Record name | 1-(Methanesulfonyl)-2,5-dihydro-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50572505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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